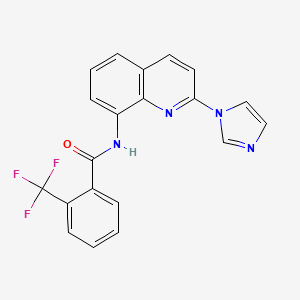
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H13F3N4O and its molecular weight is 382.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds related to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide have been synthesized and characterized, showing potential in ethylene oligomerization and as ligands for nickel complexes, which exhibited high activities in catalysis (Wang, Shen, & Sun, 2009). Another example includes the development of fluorescent chemosensors based on quinoline benzimidazole scaffolds, demonstrating 'turn-on' effects for metal ion detection, highlighting their sensitivity and selectivity (Chen et al., 2016).
Pharmacokinetics and Antifibrotic Potential
Investigations into the pharmacokinetics and tissue distribution of compounds structurally similar to this compound have shown potential as oral anti-fibrotic drugs. For example, IN-1130, a novel ALK5 inhibitor, demonstrated significant oral bioavailability and distribution in key organs, suggesting its effectiveness in treating fibrosis (Kim et al., 2008).
Catalytic and Photocatalytic Properties
The introduction of quinoline–imidazole–monoamide ligands into metal complexes has led to the synthesis of materials with notable electrocatalytic, photocatalytic, and magnetic properties. These complexes have been explored for their efficiency in reducing inorganic compounds and oxidizing organic acids, as well as their potential in photocatalytic degradation of organic dyes, demonstrating their versatility in environmental applications (Li et al., 2020).
Anticancer Activity
Silver(I)-N-heterocyclic carbene complexes containing quinolin-8-yl groups have been synthesized and characterized, revealing their structure and potential as anticancer agents. These complexes showed significant cytotoxic activity against breast cancer cells, highlighting the therapeutic potential of compounds within this chemical class (Luo et al., 2021).
Propiedades
IUPAC Name |
N-(2-imidazol-1-ylquinolin-8-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O/c21-20(22,23)15-6-2-1-5-14(15)19(28)25-16-7-3-4-13-8-9-17(26-18(13)16)27-11-10-24-12-27/h1-12H,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTIJGXBCHAFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
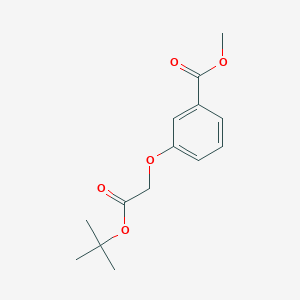


![1-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-N,4-bis(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695860.png)
![1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695863.png)
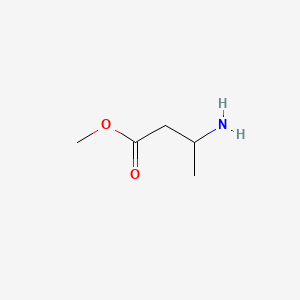
![2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2695865.png)
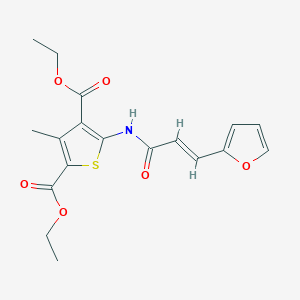
![8-[2-(3,4-dimethoxyphenyl)ethyl]-11-phenacyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2695868.png)

![N-ethyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2695870.png)
![3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2695871.png)
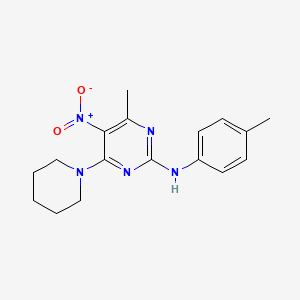
![benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine](/img/structure/B2695874.png)
